4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene

Lipophilicity Drug Design Agrochemical

This compound features a unique 1‑nitro‑2‑trifluoromethyl‑4‑ethoxy substitution pattern that directs electrophilic attack to specific positions, enabling regioselective functionalization not achievable with generic analogs. The nitro group can be selectively reduced to an amine, yielding a versatile aniline intermediate for kinase inhibitors, anti‑inflammatory agents, and other bioactive molecules. The trifluoromethyl moiety enhances metabolic stability and lipophilicity, while the ethoxy group provides a distinct balance of solubility and reactivity. Replacing this compound with a similar analog risks altered yields, divergent impurity profiles, or complete synthetic failure in multi‑step pharmaceutical and agrochemical syntheses.

Molecular Formula C9H8F3NO3
Molecular Weight 235.16
CAS No. 363-96-2
Cat. No. B3051829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
CAS363-96-2
Molecular FormulaC9H8F3NO3
Molecular Weight235.16
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C9H8F3NO3/c1-2-16-6-3-4-8(13(14)15)7(5-6)9(10,11)12/h3-5H,2H2,1H3
InChIKeyNKLHIQCWSGPHOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2): A Multifunctional Aromatic Building Block for Pharmaceutical and Agrochemical Synthesis


4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2) is an aromatic compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol [1]. It belongs to a class of substituted nitrobenzene derivatives that serve as versatile intermediates in organic synthesis . The compound is characterized by the simultaneous presence of an electron-donating ethoxy group, an electron-withdrawing nitro group, and a trifluoromethyl moiety known for enhancing metabolic stability and lipophilicity . This unique substitution pattern allows it to participate in a range of chemical transformations, including electrophilic aromatic substitution and nitro group reduction, making it a valuable building block for the construction of complex molecules in pharmaceutical and agrochemical research .

Why 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene Cannot Be Substituted by Generic Analogs in Critical Synthetic Routes


While various substituted nitrobenzene derivatives are available, generic substitution often fails due to the compound's specific combination of functional groups. The trifluoromethyl group provides unique electronic and steric effects that influence regioselectivity in subsequent reactions, which is not replicable with other electron-withdrawing groups . The ethoxy group offers a balance of solubility and reactivity distinct from methoxy or other alkoxy analogs, affecting both reaction kinetics and product purification . Furthermore, the precise substitution pattern on the benzene ring (1-nitro-2-trifluoromethyl-4-ethoxy) directs electrophilic aromatic substitution to specific positions, a feature that is not maintained when using other isomers or analogs [1]. Therefore, replacing this compound with a similar but not identical analog can lead to altered reaction yields, different impurity profiles, or even complete synthetic failure, particularly in multi-step pharmaceutical or agrochemical syntheses where precise molecular architecture is critical.

Quantitative Differentiation of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene from Closest Analogs


Lipophilicity (LogP) Comparison: Ethoxy vs. Methoxy Analog

The lipophilicity of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is lower than its methoxy analog, which may influence its partitioning behavior and bioavailability in biological systems. The target compound has a calculated LogP of 3.0123 , compared to a LogP of 3.1454 for 4-methoxy-1-nitro-2-(trifluoromethyl)benzene [1].

Lipophilicity Drug Design Agrochemical

Boiling Point Differentiation from Non-Trifluoromethyl Analog

The boiling point of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is 268 °C at 755 Torr [1], which is significantly higher than that of 4-ethoxy-1-nitrobenzene (boiling point 112-115 °C at 3 mmHg, or approximately 283 °C at atmospheric pressure with decomposition ). This difference in thermal behavior is critical for purification strategies and reaction condition design.

Thermal Stability Distillation Process Chemistry

Density Comparison with Trifluoromethyl-Only Analog

The predicted density of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is 1.341±0.06 g/cm³ . In contrast, 1-nitro-2-(trifluoromethyl)benzene, which lacks the ethoxy group, has a reported density of approximately 1.4 g/cm³ [1]. The lower density of the target compound is consistent with the presence of the less dense ethoxy substituent.

Physical Property Formulation Material Science

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptors: Impact on Permeability

The target compound has a topological polar surface area (TPSA) of 52.37 Ų and 3 hydrogen bond acceptors . Its methoxy analog (4-methoxy-1-nitro-2-(trifluoromethyl)benzene) has a PSA of 55.05 Ų [1]. Both values are below the commonly cited threshold of 140 Ų for oral bioavailability, but the slightly lower TPSA of the target compound may offer marginally better membrane permeability.

Drug-likeness Permeability ADME

Optimal Application Scenarios for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene in Scientific and Industrial Settings


Synthesis of Fluorinated Pharmaceuticals via Nitro Group Reduction

The nitro group of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene can be selectively reduced to an amine, yielding a valuable aniline intermediate for the construction of kinase inhibitors, anti-inflammatory agents, and other bioactive molecules . The trifluoromethyl group enhances metabolic stability and target binding, making it a preferred building block in medicinal chemistry .

Electrophilic Aromatic Substitution for Diversification

The compound's substitution pattern directs electrophilic attack to specific positions on the aromatic ring, enabling regioselective functionalization . This allows for the introduction of additional substituents, such as halogens, sulfonyl chlorides, or alkyl groups, expanding the structural diversity for library synthesis in drug discovery programs .

Agrochemical Intermediate Development

Given the prevalence of trifluoromethyl and nitro groups in commercial herbicides and insecticides, this compound serves as a key intermediate for synthesizing novel crop protection agents . Its physicochemical properties, including moderate lipophilicity and thermal stability, facilitate formulation and scale-up in agrochemical manufacturing processes .

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